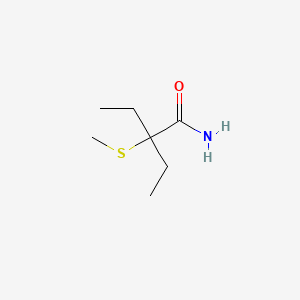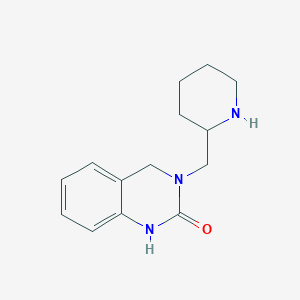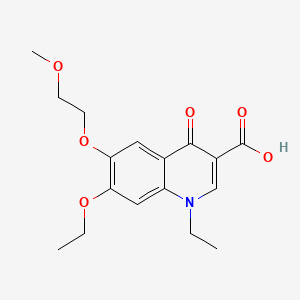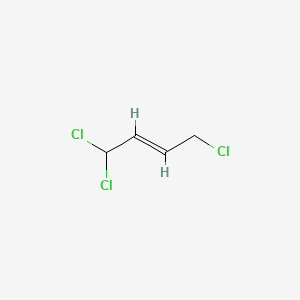
1,1,4-Trichloro-2-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,4-Trichloro-2-butene is an organic compound with the molecular formula C4H5Cl3. It is a chlorinated derivative of butene, characterized by the presence of three chlorine atoms attached to the carbon chain. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
1,1,4-Trichloro-2-butene can be synthesized through several methods. One common approach involves the chlorination of butene under controlled conditions. The reaction typically requires a chlorine source, such as chlorine gas, and a catalyst to facilitate the addition of chlorine atoms to the butene molecule.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully optimized to achieve efficient production.
化学反応の分析
Types of Reactions
1,1,4-Trichloro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the butene moiety allows for addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Addition: Electrophiles like hydrogen halides and halogens can add across the double bond.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated derivatives, while addition reactions can produce halogenated alkanes.
科学的研究の応用
1,1,4-Trichloro-2-butene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving chlorinated hydrocarbons and their biological effects.
Medicine: Research into potential pharmaceutical applications and the effects of chlorinated compounds on health.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 1,1,4-Trichloro-2-butene involves its reactivity with various molecular targets. The presence of chlorine atoms and a double bond makes it a versatile compound for chemical transformations. The pathways involved in its reactions depend on the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
1,2,4-Trichloro-2-butene: Another chlorinated butene with a different arrangement of chlorine atoms.
1,4-Dichloro-2-butene: A compound with two chlorine atoms, used in similar applications.
1,1,1-Trichloro-2-butene: A related compound with three chlorine atoms in different positions.
Uniqueness
1,1,4-Trichloro-2-butene is unique due to its specific arrangement of chlorine atoms, which imparts distinct reactivity and properties compared to its isomers and related compounds. This uniqueness makes it valuable for specific chemical reactions and applications.
特性
CAS番号 |
57808-36-3 |
|---|---|
分子式 |
C4H5Cl3 |
分子量 |
159.44 g/mol |
IUPAC名 |
(E)-1,1,4-trichlorobut-2-ene |
InChI |
InChI=1S/C4H5Cl3/c5-3-1-2-4(6)7/h1-2,4H,3H2/b2-1+ |
InChIキー |
LSNLOFDRJFJKDX-OWOJBTEDSA-N |
異性体SMILES |
C(/C=C/C(Cl)Cl)Cl |
正規SMILES |
C(C=CC(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


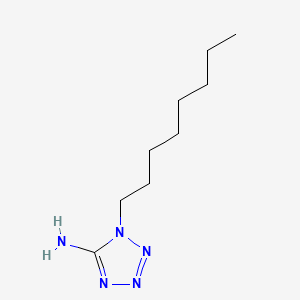

![(6-Chlorobenzo[d]thiazol-2-yl)methanol](/img/structure/B13951676.png)
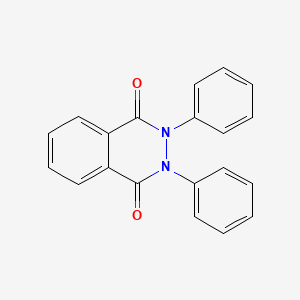
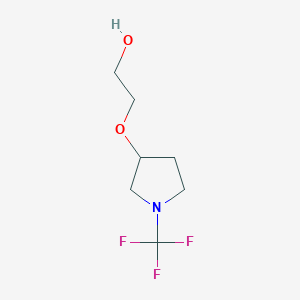
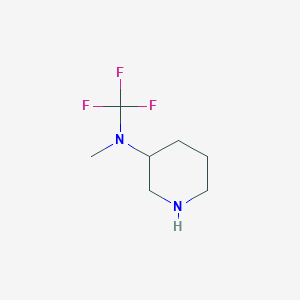

![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13951691.png)
